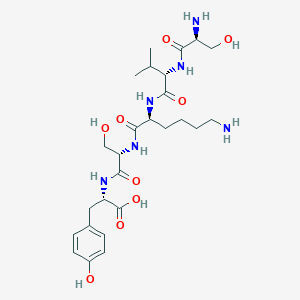
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine is a chemical compound known for its unique structure and properties It belongs to the class of 1,3,5-triphosphinines, which are characterized by the presence of three phosphorus atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine typically involves the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine exerts its effects involves its interaction with molecular targets through its phosphorus atoms. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazines: These compounds share a similar ring structure but contain nitrogen atoms instead of phosphorus.
Phosphines: Simple phosphine compounds have one phosphorus atom and are often used as ligands in catalysis.
Phosphine Oxides: These are oxidized derivatives of phosphines and share some reactivity patterns with 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine.
Uniqueness
This compound is unique due to its three phosphorus atoms in a single ring, which imparts distinct chemical and physical properties. This structural feature allows for versatile reactivity and the formation of stable complexes, making it valuable in various applications.
Properties
CAS No. |
210287-38-0 |
|---|---|
Molecular Formula |
C18H33P3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,4,6-tris(2-methylbutan-2-yl)-1,3,5-triphosphinine |
InChI |
InChI=1S/C18H33P3/c1-10-16(4,5)13-19-14(17(6,7)11-2)21-15(20-13)18(8,9)12-3/h10-12H2,1-9H3 |
InChI Key |
WLQZPSCYNKALDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=PC(=PC(=P1)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


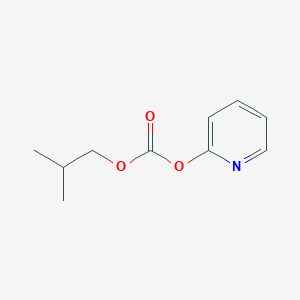
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
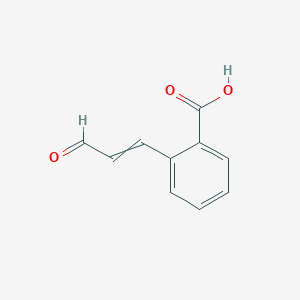
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)



![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
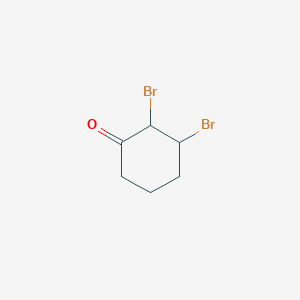
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)

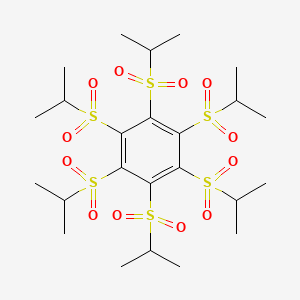
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
